1-{4-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE
Overview
Description
1-{4-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a methoxybenzenesulfonyl group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-(4-methoxybenzenesulfonyl)piperazine. This intermediate is then reacted with 4-bromoacetophenone under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Products may include 4-(4-methoxybenzenesulfonyl)piperazine-1-carboxylic acid.
Reduction: Products may include 1-{4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-{4-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-{4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE: Similar structure but with a methyl group instead of a methoxy group.
1-{4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-{4-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15(22)16-3-5-17(6-4-16)20-11-13-21(14-12-20)26(23,24)19-9-7-18(25-2)8-10-19/h3-10H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVRQAMZXSYCQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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